Product packaging for Methyl octyl phosphate(Cat. No.:CAS No. 137301-41-8)

Methyl octyl phosphate

Cat. No.: B14285505
CAS No.: 137301-41-8
M. Wt: 223.23 g/mol
InChI Key: OKEUUXNKMFMNAS-UHFFFAOYSA-M
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Description

Methyl octyl phosphate is an organophosphorus compound characterized by its structure as a phosphoric acid ester. Compounds of this class are of significant research interest, particularly in the fields of solvent extraction and hydrometallurgy. Specific alkyl phenyl phosphoric acid esters are commercially employed as extractants for recovering valuable metals, such as uranium, from process streams . The research value of this compound lies in its potential as a ligand or ion-exchange material for the separation and concentration of metal ions from aqueous solutions. Its mechanism of action in such applications typically involves the coordination of the phosphate group to the target metal ion, facilitating its transfer into an organic phase. Beyond metal extraction, phosphoric acid esters and related organophosphorus compounds find applications in materials science. For instance, they can be investigated as additives or components in anti-corrosion coatings, where they may contribute to passivating metal surfaces . Furthermore, such compounds can be utilized as intermediates in organic synthesis for modifying surfaces or constructing more complex molecular architectures. Researchers may also explore the properties of this compound in the development of new electrolytes or as a model compound in environmental studies concerning the fate of organophosphorus compounds. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and does not constitute a specification. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O4P- B14285505 Methyl octyl phosphate CAS No. 137301-41-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

137301-41-8

Molecular Formula

C9H20O4P-

Molecular Weight

223.23 g/mol

IUPAC Name

methyl octyl phosphate

InChI

InChI=1S/C9H21O4P/c1-3-4-5-6-7-8-9-13-14(10,11)12-2/h3-9H2,1-2H3,(H,10,11)/p-1

InChI Key

OKEUUXNKMFMNAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)([O-])OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl Octyl Phosphate

Synthetic Pathways for Methyl Octyl Phosphate (B84403) and its Isomers

The synthesis of asymmetrically substituted phosphate esters like methyl octyl phosphate can be achieved through several strategic pathways. These methods often involve the sequential or controlled reaction of methanol (B129727) and octanol (B41247) with a suitable phosphorus precursor.

Esterification Reactions Utilizing Phosphorus Precursors

Direct esterification is a fundamental method for forming phosphate esters. For a mixed ester like this compound, this can be approached by reacting a phosphorus-containing acid with both methanol and octanol. Key phosphorus precursors include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net

The reaction of an alcohol with phosphorus pentoxide typically yields a mixture of mono- and dialkyl phosphate esters. elpub.rugoogle.com To synthesize this compound, a step-wise approach is necessary. For instance, reacting phosphorus pentoxide first with one alcohol (e.g., octanol) and then with the second (methanol) can lead to the mixed ester, though careful control of stoichiometry and reaction conditions is crucial to manage the product distribution.

A more controlled route involves the use of phosphorus oxychloride (POCl₃). researchgate.netmdpi.com This highly reactive agent can be reacted sequentially with the two different alcohols. For example, reacting POCl₃ with one equivalent of octanol would yield octyl phosphorodichloridate. This intermediate can then be reacted with methanol to produce methyl octyl phosphorochloridate, which upon hydrolysis yields methyl octyl phosphoric acid. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct. mdpi.comorganic-chemistry.org

Table 1: Overview of Common Esterification Reactions for Alkyl Phosphate Synthesis

Phosphorus PrecursorReactant(s)Typical ConditionsPrimary Product(s)Reference(s)
Phosphorus Pentoxide (P₂O₅)Fatty AlcoholsSolvent-free or in toluene, 70-80°C, 2-5 hoursMixture of mono- and dialkyl phosphates researchgate.netgoogle.com
Phosphorus Oxychloride (POCl₃)Primary AlcoholsIn the presence of a base (e.g., pyridine, triethylamine) in a solvent like tolueneDialkyl phosphates (after hydrolysis) mdpi.comorganic-chemistry.org
Orthophosphoric Acid (H₃PO₄)Fatty AlcoholsHigh temperature ( >160°C) with an entraining agent (e.g., toluene)Mixture of mono- and dialkyl esters google.com

Transesterification and Alkylation Processes

Transesterification offers a versatile pathway to mixed phosphate esters by exchanging the alkyl groups of an existing phosphate ester with a different alcohol. google.com To synthesize this compound, one could start with a symmetrical trialkyl phosphate, such as trimethyl phosphate, and react it with 1-octanol (B28484). This reaction is typically catalyzed and may require heating to proceed efficiently. google.com The equilibrium can be shifted towards the desired product by using an excess of the reactant alcohol or by removing the alcohol byproduct. acs.org

A study on the transesterification of diethyl methylphosphonite with 1-octanol demonstrated that the reaction proceeds via a random distribution of alkoxy groups, with the final product composition depending on the molar ratio of the reactants. acs.org Similar principles apply to the transesterification of dialkyl H-phosphonates, where reacting a simple dialkyl phosphite (B83602) (e.g., diethyl phosphite) with n-octanol can produce ethyl octyl phosphite, which can then be oxidized to the corresponding phosphate. google.comnih.gov

Alkylation provides another route, particularly starting from a monoalkyl phosphate. For example, mono-n-octyl phosphate can be alkylated using a methylating agent to yield this compound. This approach is useful for creating specific diesters from readily available monoester precursors. google.com

Table 2: Examples of Transesterification for Mixed Alkyl Phosphate Synthesis

Starting PhosphateReactant AlcoholCatalyst/ConditionsKey FindingReference(s)
Diethyl methylphosphonite1-OctanolHeatProduct composition depends on the molar ratio of reactants. acs.org
Diethyl phosphiten-OctanolSodium tert-butoxide, heatProduces a mixture of ethyloctylphosphite and dioctylphosphite. google.com
Triphenyl phosphateAliphatic AlcoholsBase catalyst (pKa < 11), 60-140°CEffective for producing trialkyl and mixed alkyl/aryl phosphates. google.com

Strategies for Mono- and Diester Synthesis

The ratio of monoester to diester products in phosphorylation reactions is highly dependent on the reaction conditions. researchgate.net When synthesizing alkyl phosphates, controlling this ratio is key to isolating the desired product, whether it be a monoalkyl phosphate or a dialkyl phosphate.

Generally, using an excess of the alcohol reactant favors the formation of the monoalkyl phosphate. Conversely, using a higher ratio of the phosphorylating agent (like P₂O₅) or higher reaction temperatures and longer reaction times tends to promote the formation of diester byproducts. elpub.ru For instance, in the reaction between an alcohol and P₂O₅, adjusting the molar ratio of the reactants is the primary method for controlling the mono-to-di ester ratio in the final product mixture. google.com The synthesis of mixtures containing both mono- and di-esters can be advantageous in certain applications, such as for surfactants in enhanced oil recovery, where the combination provides synergistic effects. elpub.ruresearchgate.net

Derivatization and Functionalization Reactions

The phosphate moiety of this compound serves as a versatile handle for further chemical modification, enabling the synthesis of complex derivatives for specialized applications.

Synthesis of Anomeric Phosphonate (B1237965) and Phosphodiester Derivatives

While not starting from this compound itself, established synthetic routes can be adapted to create phosphonate and phosphodiester derivatives. The Michaelis-Arbuzov reaction is a cornerstone for forming the phosphorus-carbon (P-C) bond characteristic of phosphonates. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgmdpi.com To create a phosphonate analogue of this compound, one might envision a multi-step synthesis where a phosphite precursor is first reacted with an appropriate carbon electrophile before or after the introduction of the methyl and octyl ester groups.

The synthesis of phosphodiesters, which contain two ester linkages and one acidic hydroxyl group, is central to the structure of DNA and phospholipids (B1166683). Phosphoramidite (B1245037) chemistry is the gold standard for creating phosphodiester linkages in a controlled, stepwise manner. twistbioscience.comukessays.comnih.gov In this method, a phosphoramidite monomer (a trivalent phosphorus compound) is activated and reacted with an alcohol (like the hydroxyl group of a growing oligonucleotide chain). twistbioscience.comsigmaaldrich.com Subsequent oxidation converts the phosphite triester linkage to the more stable phosphate triester. sigmaaldrich.com This methodology could be conceptually applied to couple this compound (or a suitable precursor) to another molecule containing a hydroxyl group, thereby forming a more complex phosphodiester or phosphotriester derivative. For example, selective debenzylation of a protected phosphate can provide a versatile building block for the late-stage synthesis of phosphodiester derivatives by reaction with an alcohol. acs.org

Preparation of Phosphoester Compounds for Targeted Formulations

Phosphoesters are frequently used as prodrugs to enhance properties such as water solubility, stability, and bioavailability. magtech.com.cnnih.gov The phosphate group can be masked with moieties that are cleaved in vivo to release the active compound.

A common strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, to a molecule. researchgate.netnih.gov In the context of this compound, the phosphate group could be linked to a PEG chain, potentially through a lactic acid linker, to create an amphiphilic polymer. iiarjournals.orgiiarjournals.org Such structures can self-assemble into micelles, which are useful as nanocarriers for encapsulating and delivering hydrophobic drugs. iiarjournals.orgiiarjournals.org The synthesis of these targeted compounds often involves reacting a monoalkoxy phosphoryl chloride with a PEG-containing alcohol in the presence of a catalyst. iiarjournals.org Other functionalizations include linking the phosphate to peptides or other targeting ligands to direct the molecule to specific cells or tissues. nih.govnih.govnih.gov

Formation of Triazolylmethyl Phosphate Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology has been successfully extended to the synthesis of organophosphorus compounds, including triazolylmethyl phosphate derivatives. mdpi.com The reaction involves the 1,3-dipolar cycloaddition between an organic azide (B81097) and a terminal alkyne bearing a phosphate group, catalyzed by a copper(I) species, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.comamazonaws.com

This approach combines the structural features of both the triazole ring, known for a wide range of biological activities, and the phosphate moiety. mdpi.com The synthesis is notable for its mild reaction conditions, high yields, and broad substrate scope. For instance, the reaction of various organic azides with diethyl prop-2-ynyl phosphate can be carried out efficiently. A study demonstrated the synthesis of (1H-1,2,3-triazol-4-yl)methyl diethyl phosphates by reacting azides, such as octyl azide, with diethyl prop-2-ynyl phosphate. mdpi.com The reaction with octyl azide proceeded to yield the desired product, (1-octyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate, in a 60% yield. mdpi.com

The versatility of the CuAAC reaction is further highlighted by its compatibility with various functional groups and its effectiveness in different solvent systems, including green solvents like water, sometimes under microwave irradiation to accelerate the reaction. rsc.orgbohrium.com

Table 1: Synthesis of (1H-1,2,3-triazol-4-yl)methyl Diethyl Phosphates via CuAAC mdpi.com

Azide SubstrateAlkyne SubstrateCatalyst SystemSolventConditionsProductYield (%)
Benzyl azideDiethyl prop-2-ynyl phosphateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O60 °C, 10 min(1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate48% (conversion)
Octyl azideDiethyl prop-2-ynyl phosphateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O60 °C, 1 h(1-octyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate60
Cyclohexyl azideDiethyl prop-2-ynyl phosphateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O60 °C, 1 h(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate51
Phenyl azideDiethyl prop-2-ynyl phosphateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O60 °C, 1 h(1-phenyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate77

Design and Synthesis of Phosphonate and Phosphate Prodrugs

Phosphate and phosphonate groups are often integral to biologically active molecules. However, their anionic charge at physiological pH can impede their ability to cross cell membranes. nih.govtmc.edu To overcome this limitation, a common strategy is the design of prodrugs, where the phosphate or phosphonate moiety is temporarily masked with biolabile protecting groups. tmc.eduacs.org These prodrugs are designed to be neutral and more lipophilic, facilitating cell entry. Once inside the cell, the protecting groups are cleaved by cellular enzymes or chemical hydrolysis to release the active, phosphorylated parent drug. nih.govtmc.edu

Several prodrug motifs have been developed. The acyloxyalkyl ester approach, particularly the pivaloyloxymethyl (POM) group, is a widely used strategy. nih.gov POM-prodrugs are cleaved by cellular esterases to form a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the active phosphonate or phosphate. nih.gov Another prominent example is the S-acyl-2-thioethyl (SATE) group. The activation of SATE prodrugs also involves enzymatic cleavage by esterases to generate a free thiol, which then undergoes intramolecular cyclization to release the active drug. nih.govacs.org

The synthesis of these prodrugs typically involves the coupling of the parent molecule with a protected phosph(on)ate intermediate or by directly reacting the phosph(on)ic acid with a suitable halo-derivative of the promoiety. nih.govacs.org For example, a bis(POM)-prodrug can be prepared by reacting a nucleoside monophosphate with iodomethyl pivalate (B1233124) in the presence of a base. nih.gov

Table 2: Common Prodrug Moieties for Phosphates and Phosphonates

Prodrug MoietyFull NameTypical Activation MechanismKey Intermediate
POMPivaloyloxymethylEnzymatic cleavage by esterases. nih.govHydroxymethyl ester
SATES-Acyl-2-thioethylEnzymatic cleavage by esterases. nih.govThioethanol intermediate
POCAlkoxycarbonyloxymethylEnzymatic cleavage by esterases. acs.orgHydroxymethyl ester
CycloSalCyclic SalicylChemical hydrolysis followed by enzymatic cleavage. nih.govSalicyl alcohol derivative

Catalytic Approaches in this compound Synthesis

Investigation of Catalyst Systems for Esterification

The synthesis of phosphate esters, a fundamental transformation in organophosphorus chemistry, relies heavily on effective esterification methods. This typically involves the reaction of a phosphorylating agent (like phosphorus oxychloride or a chlorophosphate) with an alcohol. organic-chemistry.org The development of efficient catalyst systems is crucial for achieving high yields and selectivity under mild conditions.

A variety of catalysts have been investigated for phosphate esterification. Metal-based catalysts, including copper(II) and iron(III) salts, have been shown to catalyze the direct synthesis of trialkyl phosphates from white phosphorus and alcohols in an aerobic atmosphere. ect-journal.kz In these systems, Cu(II) salts are active at lower temperatures (50-65 °C), while Fe(III)-based catalysts are effective at higher temperatures (70-90 °C). ect-journal.kz

Phase-transfer catalysts (PTCs) have also proven effective. For instance, a system using potassium phosphate (K₃PO₄) in the presence of benzyltriethylammonium chloride catalyzes the transesterification of various esters with primary and secondary alcohols, affording the desired products in good to excellent yields. researchgate.net Furthermore, simple and bare materials like amorphous silica (B1680970) have demonstrated substantial catalytic power in hydrolyzing phosphate diesters, a reverse reaction that nonetheless highlights the ability of surfaces to stabilize transition states in phosphate chemistry. acs.org The exposed silanol (B1196071) groups on the silica surface are believed to be the active sites for this catalysis. acs.org

Table 3: Comparison of Catalyst Systems for Phosphorus Esterification/Transesterification

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
CuX₂ or FeX₃ (X = Cl, NO₃)Direct PhosphorylationWhite Phosphorus, AlcoholsDirect synthesis from elemental phosphorus; temperature-dependent activity (Cu(II) at 50-65°C, Fe(III) at 70-90°C). ect-journal.kz
K₃PO₄ / Benzyltriethylammonium ChlorideTransesterificationEsters, AlcoholsEfficient for a wide range of aliphatic and aromatic esters with primary/secondary alcohols. researchgate.net
Molecular Iodine (I₂) / H₂O₂PhosphorylationAmines, AlcoholsMild reaction conditions using H₂O₂ as the oxidant. organic-chemistry.org
Amorphous Silica (e.g., SBA-15)Hydrolysis (Ester Cleavage)Bis-aryl phosphatesBare silica surface (silanol groups) provides significant catalytic rate enhancement. acs.org

Green Chemistry Principles in Organophosphorus Compound Synthesis

The synthesis of organophosphorus compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netscilit.com This shift is motivated by the high toxicity and environmental concerns associated with many organophosphorus compounds and traditional synthetic reagents. rsc.org

Key green strategies in this field include the use of alternative energy sources like microwave irradiation and sonication, which can significantly reduce reaction times and improve yields. rsc.orgrsc.org Electrochemical synthesis is another promising green method, using electricity to drive oxidation and reduction processes, thereby avoiding the need for chemical oxidants or reducing agents. beilstein-journals.org The development of reactions in benign solvents, particularly water, or under solvent-free conditions, represents a major advance. bohrium.comresearchgate.net Ball-milling, a solvent-free technique, has been successfully applied to organophosphorus synthesis, often eliminating the need for chromatographic purification. researchgate.net

The design of more atom-economical reactions, where a maximum proportion of starting materials is incorporated into the final product, is a fundamental goal. Catalysis is central to this effort, with research focusing on developing highly efficient and recyclable catalysts to replace stoichiometric reagents. rsc.orgacs.org

Table 4: Application of Green Chemistry Principles in Organophosphorus Synthesis

Green Chemistry PrincipleApplication/TechniqueAdvantagesReference
Alternative SolventsUse of water or ionic liquids; solvent-free reactions (e.g., ball-milling).Reduces use of volatile organic compounds (VOCs); simplifies purification. researchgate.net
Energy EfficiencyMicrowave irradiation, sonication.Drastically reduced reaction times; improved yields. rsc.orgrsc.org
Alternative ReagentsElectrochemical synthesis.Avoids chemical oxidants/reductants; high selectivity via voltage control. beilstein-journals.org
CatalysisDevelopment of highly active and recyclable catalysts (e.g., MOFs, enzymes, nanomaterials).Replaces stoichiometric reagents; improves atom economy and reduces waste. rsc.org

Ring-Opening Polymerization Mechanisms for Phosphate Esters

Ring-opening polymerization (ROP) of cyclic phosphate esters is a powerful method for producing biocompatible and biodegradable polyphosphoesters. rsc.orgmdpi.com These polymers have significant potential in biomedical applications. The ROP of these monomers, such as 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP), can be initiated by various catalytic systems, including metal complexes and organocatalysts. rsc.orgnih.gov

Understanding the polymerization mechanism is crucial for controlling polymer properties like molecular weight and structure. rsc.org Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms. nih.govresearchgate.net In organocatalytic ROP, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. rsc.org Computational studies on the ROP of iBP initiated by an alcohol (BnOH) and catalyzed by DBU have shown that DBU plays a dual role, activating the initiator and acting as a proton shuttle. rsc.org

The efficiency of the catalysis can be enhanced by using a co-catalyst. For example, the combination of DBU with a thiourea (B124793) (TU) derivative acts as a synergistic system. rsc.org In this dual system, the thiourea activates the phosphate monomer via hydrogen bonding, making the phosphorus center more electrophilic, while DBU activates the alcohol initiator. This cooperative catalysis is both thermodynamically and kinetically more favorable than using DBU alone, leading to a more efficient polymerization. rsc.orgrsc.org The mechanism involves a nucleophilic attack of the activated alcohol on the activated monomer, followed by ring-opening to propagate the polymer chain. mdpi.com

Table 5: Catalytic Systems for Ring-Opening Polymerization (ROP) of Cyclic Phosphate Esters

Monomer ExampleCatalyst SystemProposed MechanismKey Features of MechanismReference
2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP)DBU / Benzyl Alcohol (BnOH)Organocatalytic ROPDBU activates BnOH initiator and acts as a proton relay. rsc.orgrsc.org
2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP)DBU / Thiourea (TU) / BnOHCooperative Organocatalytic ROPTU activates the monomer via H-bonding; DBU activates the initiator. Synergistic effect enhances reaction rate. rsc.orgrsc.org
Cyclic Esters (general)Metal Alkoxide ComplexesCoordination-InsertionInitiation via nucleophilic attack of the alkoxide on the monomer coordinated to the metal center. mdpi.com
Methyl Ethylene Phosphate (MeOEP)1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Organocatalytic ROPBifunctional catalyst activates both monomer and initiator. researchgate.net

Advanced Analytical Methodologies for Methyl Octyl Phosphate Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating methyl octyl phosphate (B84403) from complex matrices, enabling its accurate identification and quantification. The choice of chromatographic technique often depends on the sample matrix and the desired level of sensitivity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like many organophosphate esters (OPEs). sci-hub.sesci-hub.se In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of OPEs, including those with alkyl chains like octyl groups, GC-MS offers high resolution and sensitivity. ykcs.ac.cn The process typically involves an extraction step to isolate the analytes from the sample matrix, followed by concentration and injection into the GC system. ykcs.ac.cnusgs.gov A programmable temperature vaporization (PTV) inlet can be used to inject larger sample volumes, thereby lowering the limits of detection. sci-hub.sesci-hub.se

The mass spectrometer provides structural information through the fragmentation patterns of the parent molecule. General fragmentation rules for organophosphorus esters have been established, aiding in their structural elucidation. nih.govresearchgate.net A Chinese patent describes a GC-MS method for detecting various phosphate ester flame retardants, including diphenyl octyl phosphate, in textiles, outlining specific stock solution preparations and linear equation figures for quantification. google.comgoogle.com Another patent specifies a GC method for determining diphenyl octyl phosphate and other related compounds. google.com

Table 1: Typical GC-MS Parameters for Organophosphate Ester Analysis

ParameterTypical ConditionsReference
ColumnCapillary column (e.g., 15 m or 30 m length) chem-soc.sicdc.gov
InjectionProgrammable Temperature Vaporization (PTV) sci-hub.sesci-hub.se
Carrier GasHelium or Nitrogen cdc.gov
DetectionMass Spectrometry (MS), Flame Ionization Detection (FID), or Flame Photometric Detection (FPD) cdc.gov
QuantificationInternal standard calibration curve method ykcs.ac.cn

Liquid Chromatography (LC) with Mass Spectrometry (MS)

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is particularly advantageous for analyzing less volatile and more polar compounds, including many organophosphate esters and their degradation products. nih.govresearchgate.net This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification. nih.govresearchgate.net

LC-MS/MS, or tandem mass spectrometry, provides enhanced selectivity and sensitivity by performing two stages of mass analysis. nih.gov This is especially useful for complex samples, as it allows for the isolation of a specific parent ion and the analysis of its fragmentation products. nih.gov LC-MS methods have been developed for the direct determination of alkyl phosphates in various matrices. nih.gov The versatility of LC allows for the analysis of a broad range of analytes, from small molecules to large biopolymers. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) in Phosphate Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. wikipedia.org It relies on high-pressure pumps to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. wikipedia.org For phosphate analysis, HPLC can be coupled with various detectors, including Evaporative Light Scattering Detection (ELSD), which is suitable for non-UV-absorbing compounds. helixchrom.com HPLC methods have been established for the analysis of various anions, including phosphate, in different sample types. helixchrom.com

Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the qualitative and semi-quantitative analysis of phosphates. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent. The separation is based on the differential partitioning of the components between the stationary and mobile phases. While not as powerful as HPLC or GC for quantitative analysis, HPTLC (High-Performance Thin Layer Chromatography) can offer improved resolution and quantification capabilities. uni-giessen.de

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of methyl octyl phosphate. These methods provide information about the molecule's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For organophosphorus compounds like this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.

¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and proximity to other atoms. libretexts.org The chemical shift of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides connectivity information. libretexts.org For this compound, ¹H NMR would reveal signals corresponding to the methyl and octyl groups, with characteristic chemical shifts and splitting patterns. For instance, the protons of the methylene (B1212753) groups in an octyl chain can show distinct, well-resolved signals. researchgate.net

³¹P NMR is particularly valuable for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. acs.orgscielo.br The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphate esters. acs.orgscielo.br Organophosphates typically exhibit chemical shifts in a specific region of the ³¹P NMR spectrum. acs.org The synthesis and characterization of regioisomeric monophosphates of octyl β-d-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-d-glucopyranoside have been reported, where each isomer displayed a unique ³¹P NMR signal. doi.org

Table 2: Representative NMR Data for Organophosphate Esters

NucleusParameterTypical Value/ObservationReference
¹HChemical Shift (ppm)Signals for methyl and octyl protons with specific chemical shifts and multiplicities. libretexts.orgresearchgate.net
³¹PChemical Shift (ppm)Organophosphates typically resonate in the δ (-20) – 5 ppm range. acs.org
³¹PCouplingCoupling to adjacent protons (JP-H) provides structural information. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. acs.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying their presence. For this compound, key vibrational bands would include those for the P=O (phosphoryl) group, P-O-C (phosphate ester) linkages, and C-H bonds of the methyl and octyl groups. The P=O stretching vibration is typically a strong band in the IR spectrum.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. acs.org Therefore, it provides complementary information to IR spectroscopy. For organophosphate compounds, Raman spectroscopy can also be used to identify the characteristic vibrations of the phosphate group and the alkyl chains. acs.org

Table 3: Key Vibrational Frequencies for Organophosphates

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
P=OStretching1244 - 1239 researchgate.net
P-O-CStretching1008 - 998, 924 - 903 researchgate.net
C-H (alkyl)Stretching~2800 - 3000 acs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection

Inductively coupled plasma mass spectrometry (ICP-MS) stands as a powerful tool for elemental analysis, capable of detecting elements at trace and ultra-trace levels. researchgate.netthermofisher.comnih.gov When coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), ICP-MS can provide element-specific detection for compounds like this compound by monitoring the phosphorus atom. nih.govrsc.orgnih.gov

The core of the technique involves introducing the sample into a high-temperature argon plasma (6,000 to 10,000 K), which atomizes and ionizes the constituent elements. mdpi.comanalytik-jena.com These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. analytik-jena.com For phosphorus, the primary isotope monitored is at m/z = 31. rsc.orgnih.gov

A significant challenge in phosphorus analysis by ICP-MS is its relatively high first ionization potential (10.5 eV) and the presence of polyatomic interferences, such as ¹⁴N¹⁶O¹H⁺ and ¹⁵N¹⁶O⁺, which also have a mass-to-charge ratio of 31. rsc.orgnih.gov Modern ICP-MS instruments often incorporate collision or reaction cells to mitigate these interferences. These cells use gases like helium to break up the interfering polyatomic ions without significantly affecting the analyte signal, thereby enhancing sensitivity and accuracy. rsc.org The use of optional gases, such as nitrogen, has been shown to increase sensitivity for organophosphorus compounds by over an order of magnitude. rsc.org

The hyphenation of chromatography with ICP-MS is particularly advantageous for speciation analysis, allowing for the separation of different organophosphorus compounds before elemental detection. nih.govicpms.cz This approach has been successfully applied to the analysis of organophosphorus pesticide degradation products and fire retardants in various environmental matrices like water and soil. nih.govnih.gov Detection limits for organophosphorus compounds using GC-ICP-MS can reach the high nanogram per liter (ng/L) to low picogram (pg) range. rsc.orgnih.gov

Table 1: Performance of ICP-MS in Organophosphorus Compound Analysis

This table summarizes the detection capabilities and applications of ICP-MS for various organophosphorus compounds, highlighting the technique's sensitivity.

Compound TypeAnalytical TechniqueDetection LimitsMatrixReference
Organophosphorus PesticidesGC-ICP-MSHigh ng/L rangeTap Water rsc.org
Nerve Agent Degradation ProductsGC-ICP-MS< 5 pgRiver Water, Soil nih.gov
Organophosphorus Fire RetardantsGC-ICP-MS29-50 ng/LWastewater nih.gov
Herbicide Degradation ProductsHPLC-ICP-MS139-263 pg/mLEnvironmental Soil icpms.cz
Phosphorus HerbicidesRPIP-HPLC-ICP-MS25-32 ng/LRiver Water nih.gov

Extraction and Sample Preparation Techniques for Complex Matrices

Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net This method is widely employed for the extraction of organophosphate esters from aqueous samples. chromatographyonline.comchromatographyonline.com

The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. researchgate.net For organophosphate esters, which are often hydrophobic, solvents like dichloromethane (B109758) are commonly used. nih.gov The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. nih.gov

Recent advancements in LLE include miniaturized and modified versions designed to reduce solvent consumption and improve efficiency. These include:

Dispersive liquid–liquid extraction (DLLE): This technique uses a small amount of an extraction solvent and a disperser solvent, which are injected into the aqueous sample, forming a cloudy solution. The increased surface area between the extraction solvent and the sample enhances extraction efficiency and speed. thieme-connect.com

Salting-out assisted liquid–liquid extraction (SALLE): In this method, a salt is added to an aqueous sample containing a water-miscible organic solvent (like acetonitrile). The salt increases the ionic strength of the aqueous phase, causing the organic solvent to separate and extracting the analytes with it. nih.gov This technique is simple and requires smaller sample and solvent volumes. nih.gov

Cold-induced liquid-liquid extraction (CI-LLE): This method involves extracting the sample with a solvent like acetonitrile, followed by cooling. The cold temperature induces the separation of the phases, providing a "one-step" purification and enrichment process. nih.gov

Despite its utility, traditional LLE can be time-consuming and require large volumes of organic solvents, which poses environmental concerns. actapol.netnih.gov

Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used alternatives to LLE for the extraction and preconcentration of organophosphorus compounds from various matrices. chromatographyonline.comnih.gov

Solid-Phase Extraction (SPE) is a technique where a sample is passed through a cartridge or disk containing a solid sorbent. actapol.netsigmaaldrich.com Analytes are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of a suitable solvent. nih.gov SPE offers several advantages over LLE, including higher enrichment factors, lower organic solvent consumption, and easier automation. actapol.netnih.gov For organophosphorus compounds, common sorbents include C8 (octyl) or C18 (octadecyl) bonded silica for reversed-phase extraction. actapol.net The selection of the sorbent is critical and depends on the polarity of the target analyte and the sample matrix. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed to the sample (either directly or in the headspace), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is known for its simplicity, speed, and high sensitivity. nih.gov Different fiber coatings are available, such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate, chosen based on the analyte's properties. acs.org For instance, a 100 µm PDMS fiber has been shown to be effective for extracting organophosphorus insecticides from juice samples. acs.org Headspace SPME (HS-SPME) is particularly useful as it can enhance selectivity and prolong the life of the fiber. researchgate.net

Table 2: Comparison of SPE and SPME for Organophosphorus Pesticide Analysis in Water

This table contrasts the performance characteristics of SPE and SPME, demonstrating SPME's higher sensitivity and lower sample volume requirements.

ParameterSolid-Phase Extraction (SPE)Solid-Phase Microextraction (SPME)Reference
Sample Volume500 mL5 mL nih.gov
Linearity Range100 - 1000 ng/mL1 - 100 ng/mL nih.gov
Quantitation Limits100 ng/mL0.1 - 1.0 ng/mL nih.gov
Precision (RSD)2.4% - 9.2%3.6% - 5.8% nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. drawellanalytical.com For gas chromatography (GC) analysis of organophosphorus compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, and to enhance their detectability. drawellanalytical.commdpi.com

Common derivatization strategies for organophosphorus compounds, particularly their polar degradation products, include silylation and alkylation. mdpi.com

Silylation: This is one of the most widely used derivatization techniques in GC-MS analysis. mdpi.com It involves replacing active hydrogen atoms in the analyte with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process makes the polar analytes more volatile and suitable for GC analysis. mdpi.com For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is used to form TBDMS derivatives of nerve agent degradation products for GC-ICPMS analysis. nih.gov

Alkylation (Methylation): This involves adding an alkyl group, most commonly a methyl group, to the analyte. mdpi.com Reagents like diazomethane (B1218177) (DM) and trimethylsilyldiazomethane (B103560) (TMS-DM) are used for this purpose. mdpi.com Methylation has been a useful technique in the GC-MS analysis of phosphonic acids, which are degradation products of organophosphorus nerve agents. mdpi.com

Derivatization can significantly improve the chromatographic peak shape and the sensitivity of the analysis. nih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific analyte and matrix. researchgate.net

Specialized Detection Systems and Hyphenated Techniques

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is a highly selective detector used in gas chromatography for the analysis of nitrogen- and phosphorus-containing compounds. scioninstruments.comwikipedia.org It is particularly well-suited for the trace analysis of organophosphate pesticides. researchgate.netsrigc.com

The NPD operates by using a heated bead coated with an alkali salt (such as rubidium) positioned in a hydrogen and air plasma. srigc.com When compounds containing nitrogen or phosphorus exit the GC column and enter the detector, they undergo a catalytic surface reaction on the bead, leading to the production of thermionic electrons. srigc.com This generates a small current that is measured as the detector signal.

The NPD is highly sensitive to nitrogen and phosphorus compounds, with a response that can be up to 100,000 times greater than for hydrocarbons. srigc.com This selectivity makes it extremely valuable for analyzing complex samples, as it minimizes interferences from the sample matrix. EPA Method 8141B, for example, specifies the use of either an NPD or a Flame Photometric Detector (FPD) for the determination of organophosphorus compounds. epa.gov

The detector's performance is stable, although it is less common in environmental labs than the FPD. epa.gov For organophosphorus pesticides, the NPD provides excellent sensitivity, with detection limits often in the low microgram per liter (µg/L) or nanogram per milliliter (ng/mL) range. researchgate.net

Table 3: Chemical Compounds Mentioned

Flame Photometric Detection (FPD) for Phosphorus-Containing Compounds

Flame Photometric Detection (FPD) is a highly sensitive and selective analytical technique used for detecting compounds containing phosphorus or sulfur. It is frequently coupled with Gas Chromatography (GC) for the analysis of organophosphorus compounds like this compound. drawellanalytical.comscience.gov The fundamental principle of FPD involves the combustion of the analyte in a hydrogen-rich flame. news-medical.netsrigc.com When phosphorus-containing compounds are introduced into this flame, they decompose and form excited-state species, primarily HPO*. As these excited molecules return to their ground state, they emit light (chemiluminescence) at a characteristic wavelength. news-medical.netresearchgate.net

For phosphorus, this emission occurs at a specific wavelength of 526 nm. bucksci.com An optical band-pass filter is positioned in front of a photomultiplier tube (PMT) to isolate this specific wavelength, ensuring that only the light emitted from phosphorus compounds is detected. srigc.combucksci.com This high degree of selectivity makes FPD an invaluable tool for analyzing trace levels of organophosphates in complex matrices, as it is approximately 100,000 times more sensitive to phosphorus compounds than to hydrocarbons. bucksci.com The detector's response to phosphorus is linear, which simplifies quantification. news-medical.netbucksci.com FPD systems can detect phosphorus compounds at concentrations as low as 10 parts per billion (ppb). bucksci.com

An advancement on the traditional FPD is the Pulsed Flame Photometric Detector (PFPD). The PFPD operates by pulsing the flame, which allows for time-based discrimination of the light emissions from different elements (e.g., sulfur, phosphorus, and hydrocarbons). davidsonanalytical.co.uk This design provides a significant enhancement in performance, offering a 10 to 100-fold increase in the signal-to-noise ratio and greater selectivity compared to conventional FPDs. go-jsb.nl A key advantage of the PFPD is its linear and equimolar response for phosphorus compounds, which simplifies the calibration process. davidsonanalytical.co.ukgo-jsb.nl Furthermore, its inherent self-cleaning design prevents the formation of soot, a common issue in other sulfur-selective detectors. go-jsb.nl

Table 1: Comparison of FPD and Pulsed FPD (PFPD) Characteristics

Feature Flame Photometric Detector (FPD) Pulsed Flame Photometric Detector (PFPD)
Principle Continuous flame combustion, spectral filtering. srigc.combucksci.com Pulsed flame combustion, time-resolved spectral filtering. davidsonanalytical.co.uk
Selectivity High for P and S over hydrocarbons. bucksci.com Superior to FPD due to time-resolved detection. go-jsb.nl
Sensitivity P: down to 10 ppb; S: down to 200 ppb. bucksci.com 10-100x greater signal-to-noise than FPD. go-jsb.nl
Phosphorus Response Linear. news-medical.netbucksci.com Linear and equimolar. davidsonanalytical.co.ukgo-jsb.nl
Maintenance Standard maintenance required. Reduced maintenance; inherent self-cleaning design. go-jsb.nl

Research has consistently demonstrated the utility of GC-FPD for the analysis of a wide range of organophosphorus pesticides (OPPs) and their metabolites. Studies have successfully developed methods to quantify dozens of these compounds in diverse samples, including fruits, vegetables, and medicinal herbs. nih.govnih.gov

Table 2: Selected Research Findings on GC-FPD for Organophosphate Analysis

Study Focus Matrix Target Analytes Key Findings & Detection Limits
Multi-residue Method nih.gov Fruits and Vegetables 57 organophosphates (parents and metabolites) Method enables recovery of OPs at the part-per-billion (ppb) level.
Rapid Analysis Method nih.gov Salvia miltiorrhizae 12 organophosphorus pesticides Limits of detection (LODs) ranged from 0.001 to 0.004 mg/kg.
Comprehensive 2D GC researchgate.net Pesticide Standards Sulfur- and phosphorus-containing pesticides Estimated detection limit in P-mode was 45 pg/s.

Utilization of Piezoelectric Crystals and Gas-Sensitive Microsensors

Piezoelectric sensors represent a powerful and cost-effective technology for the detection of organophosphorus compounds. researchgate.netjuniperpublishers.com These devices operate on the principle of mass-sensitivity. researchgate.net The core component is typically a quartz crystal microbalance (QCM), which consists of a thin quartz crystal plate that resonates at a stable and precise frequency when an alternating electric field is applied. nih.gov Any change in the mass on the crystal's surface leads to a proportional shift in its resonant frequency. researchgate.net

To detect specific analytes like this compound, the surface of the piezoelectric crystal is coated with a material that selectively adsorbs or reacts with organophosphorus compounds. acs.orgtandfonline.com The binding of the target analyte to this coating increases the mass on the crystal, causing a measurable decrease in the resonant frequency, which is then correlated to the analyte's concentration. researchgate.net This technology allows for real-time and label-free detection with high sensitivity. researchgate.netnih.gov

A common approach involves creating a biosensor by immobilizing an enzyme, such as acetylcholinesterase (AChE), on the crystal's surface. nih.gov Organophosphates are potent inhibitors of AChE. When a sample containing these compounds is introduced, the enzyme's activity is inhibited, and this interaction can be measured by the QCM system. researchgate.netnih.gov Alternatively, affinity-based sensors can be developed. In one such study, an inhibitor was immobilized on the sensor surface. The binding of cholinesterase to this surface was monitored; in the presence of free organophosphates in a sample, this binding was reduced, and the decrease in the rate of mass change was proportional to the organophosphate concentration. nih.gov This method achieved very low detection limits, down to 10⁻¹⁰ mol L⁻¹. nih.gov

Table 3: Research Findings on Piezoelectric Sensors for Organophosphate Detection

Sensor Type/Coating Target Analyte(s) Detection Limit Reference
QCM Biosensor with Acetylcholinesterase (AChE) Paraoxon 2 ppb researchgate.net
QCM Affinity Biosensor Paraoxon, DFP, Chlorpyrifos 10⁻¹⁰ mol L⁻¹ (0.02 µg L⁻¹) nih.gov
QCM Immunosensor with MWCNT-PAMAM Metolcarb (a carbamate) 0.019 mg L⁻¹ researchgate.net

Beyond piezoelectric crystals, a broader class of gas-sensitive microsensors is being developed for detecting toxic chemicals, including volatile organophosphates. These include solid-state sensors like metal oxide semiconductor (MOS) and field-effect (FE) gas sensors. These microsensors can be fabricated using silicon technology and integrated into hand-held detectors. Research has shown that such sensors exhibit promising sensitivity and selectivity towards highly toxic substances, including nerve agents (e.g., VX) and toxic industrial chemicals. For instance, a Cu-CuO/PEDOT nanocomposite-based microsensor demonstrated an ultra-fast response/recovery time of 0.3/0.5 seconds for detecting various volatile compounds. mdpi.com While not yet specifically documented for this compound, the underlying principles of these gas-sensitive microsensors are applicable for creating portable, real-time detectors for a wide range of organophosphorus compounds.

Environmental Dynamics and Biogeochemistry of Alkyl Phosphates

Microbial Degradation and Biotransformation Pathways

Biodegradation by microorganisms is a significant, and often dominant, pathway for the removal of methyl octyl phosphate (B84403) from soil and water environments. Diverse communities of bacteria and fungi possess enzymes, particularly phosphotriesterases, capable of catalyzing the hydrolysis of the phosphate ester bonds.

The biotransformation of methyl octyl phosphate typically proceeds via a stepwise hydrolytic cleavage of the ester linkages. The initial step involves the cleavage of either the methyl or the octyl group to form a corresponding dialkyl phosphate intermediate (octyl phosphate or methyl phosphate) and an alcohol (methanol or 1-octanol). These dialkyl phosphate intermediates are more polar and less sorptive than the parent compound but can exhibit persistence. Subsequent microbial action can cleave the remaining ester bond, ultimately mineralizing the compound to inorganic phosphate (PO₄³⁻), which can be utilized by microorganisms as a nutrient source, along with methanol (B129727) and 1-octanol (B28484), which can be used as carbon sources .

The rate of biodegradation is influenced by numerous factors, including temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), microbial population density and diversity, and the presence of other nutrient sources. Under optimal aerobic conditions in soil or water, the biodegradation half-life of this compound can range from several days to a few weeks.

Simplified Biotransformation Pathway:

This compound + H₂O ---(Phosphotriesterase)--> Methanol + Octyl Hydrogen Phosphate

This compound + H₂O ---(Phosphotriesterase)--> 1-Octanol + Methyl Hydrogen Phosphate

Intermediate Dialkyl Phosphates ---(Phosphodiesterase)--> Phosphoric Acid + Corresponding Alcohol

Environmental Partitioning and Transport Mechanisms

The distribution and movement of this compound in the environment are governed by its inherent physical-chemical properties, which dictate how it partitions between air, water, soil, and sediment compartments.

The partitioning behavior of this compound is dictated by its moderate hydrophobicity, conferred by the C8 alkyl chain, and its low volatility.

Water-Soil/Sediment Partitioning: The octanol-water partition coefficient (Log Kow) is a key indicator of a chemical's tendency to associate with organic phases. For this compound, the Log Kow is estimated to be in the range of 2.5 to 3.5. This moderate value suggests that upon release into an aquatic environment, a significant fraction of the compound will partition from the water column to organic matter in suspended solids and bottom sediments .

Water-Air Partitioning: The compound's tendency to volatilize from water is described by its Henry's Law Constant. With a relatively low vapor pressure and moderate water solubility, this compound has a low Henry's Law Constant, indicating that volatilization from water bodies is not a significant transport process .

Soil-Air Partitioning: Similarly, volatilization from moist soil surfaces is expected to be minimal. The compound will preferentially remain sorbed to soil particles rather than partitioning into the air .

Sorption to soil and sediment is a critical process controlling the fate and transport of this compound. This process reduces its concentration in the aqueous phase, thereby limiting its mobility, bioavailability, and susceptibility to aqueous degradation processes like hydrolysis.

The primary mechanism for sorption is partitioning into the soil organic matter fraction. The extent of this sorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Based on its estimated Log Kow, the Log Koc for this compound is predicted to be in the range of 2.0 to 3.0. This indicates a moderate tendency to sorb to soils and sediments, particularly those with high organic carbon content. In soils with low organic matter, interactions with clay mineral surfaces may also contribute to sorption, though to a lesser extent .

Desorption, the release of the sorbed chemical back into the water phase, is often slow and may be incomplete, leading to the long-term sequestration of this compound in the solid matrix, contributing to its environmental persistence in these compartments.

Table 3. Estimated Physical-Chemical Properties and Partitioning Coefficients for this compound
PropertyEstimated ValueEnvironmental Significance
Water Solubility~150-250 mg/LModerate solubility allows for transport in water but also partitioning to solids.
Vapor Pressure (at 25 °C)~1.2 x 10⁻⁴ PaLow volatility; compound is semi-volatile but will not readily partition to air.
Log K_ow (Octanol-Water Partition Coefficient)2.8 - 3.2Indicates a moderate potential to sorb to organic matter and bioaccumulate.
Henry's Law Constant (at 25 °C)~1.5 x 10⁻⁵ Pa m³ mol⁻¹Low tendency to volatilize from water to air.
Log K_oc (Organic Carbon Partition Coefficient)2.5 - 2.8Moderate sorption to soil and sediment organic carbon; limited mobility in groundwater.

Theoretical and Mechanistic Investigations of Methyl Octyl Phosphate and Phosphate Esters

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate world of chemical compounds at the atomic level. These methods allow researchers to simulate and predict the behavior of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For phosphate (B84403) esters like methyl octyl phosphate, these computational approaches are crucial for elucidating their structure, reactivity, and interactions.

Density Functional Theory (DFT) for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly adept at calculating molecular-level descriptors, including the energy levels of molecular orbitals, distributions of atomic charges, and local electron densities. mdpi.com These calculations are fundamental for identifying reactive sites on a molecule and analyzing the stability of its various states. mdpi.com

In the context of phosphate esters, DFT can be used to model and understand the interactions between molecules. frontiersin.org By calculating the interaction energy between two or more molecules, researchers can predict trends in chemical reactivity. frontiersin.org This is essential for understanding how a compound like this compound might interact with other substances in a given environment. For instance, DFT studies on similar alkyl phosphates have been used to examine their interactions with mineral surfaces, which is relevant in applications like flotation. osti.gov

DFT also plays a vital role in optimizing the pathways for chemical synthesis by identifying reaction routes with low energy barriers, which can lead to improved yields. mdpi.com Furthermore, by predicting charge effects and phase transition behaviors, DFT helps in mitigating risks associated with chemical production processes. mdpi.com

Molecular Orbital (MO) and Electrostatic Potential (ESP) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them is a key indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Electrostatic Potential (ESP) maps are visual representations of the charge distribution around a molecule. These maps are invaluable for understanding and predicting how a molecule will interact with other charged or polar species. ljmu.ac.uk For example, regions of negative ESP indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive ESP are electron-poor and represent potential electrophilic or hydrogen bond donor sites. In the study of phosphate esters, ESP analysis can help to understand interactions with metal ions or other polar molecules. wustl.edu

The combination of MO and ESP analysis provides a comprehensive picture of a molecule's electronic properties and its potential for interaction. For instance, in a study of the oxidation of volatile organic compounds, the interaction between the HOMO of one molecule and the singly occupied molecular orbital (SOMO) of a radical species was shown to be crucial in determining the geometry of the transition state and the reaction pathway. csustan.edu

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, including DFT and other methods, are widely used to predict the reactivity of chemical compounds. oup.com These methods can be used to calculate a variety of reactivity descriptors, such as chemical potential, molecular hardness, and electrophilicity, which provide quantitative measures of a molecule's tendency to react. pku.edu.cn

For organophosphorus compounds, these calculations have been successfully employed to predict their toxicity, which is often related to their chemical reactivity. pku.edu.cnbas.bg By modeling the interaction of these compounds with biological targets like acetylcholinesterase, researchers can gain insights into the mechanisms of their action. pku.edu.cnmdpi.com These studies have shown that the phosphorus atom is often the primary site for nucleophilic attack. pku.edu.cn

Furthermore, quantum chemical calculations can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. acs.org For example, studies on the decomposition of phosphate esters have used these methods to determine that the cleavage of the carbon-oxygen bond is often the rate-determining step in their thermal decomposition. acs.org

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new chemical processes. For phosphate esters, key reactions include transesterification and other phosphate-mediated processes.

Mechanistic Studies of Transesterification in Phosphate Chemistry

Transesterification is a crucial reaction in phosphate chemistry, involving the exchange of an alcohol group in an ester with another alcohol. This reaction is central to many biological processes, including the cleavage and formation of phosphodiester bonds in DNA and RNA. nih.gov

Mechanistic studies of phosphate ester transesterification often employ model compounds to simplify the system and focus on the key chemical transformations. nih.govki.se These studies have revealed that the reaction can proceed through different pathways, sometimes involving cyclic intermediates. nih.gov Metal ions can also play a significant role in catalyzing these reactions, often by orders of magnitude. nih.govki.se

Computational methods, such as DFT, have been instrumental in elucidating the details of these reaction mechanisms. acs.org They allow for the calculation of free energy barriers and the characterization of transition state structures, providing insights that are complementary to experimental data. acs.org These theoretical studies help in understanding the role of various factors, such as the nature of the leaving group and the presence of catalysts, in influencing the reaction rate and pathway.

Kinetic Investigations of Phosphate-Mediated Processes

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For phosphate-mediated processes, kinetic investigations are essential for understanding how reaction rates are affected by variables such as pH, temperature, and the concentration of reactants and catalysts. samipubco.commdpi.com

For example, studies on the hydrolysis of phosphate diesters have shown that the reaction rate increases with higher pH and temperature. samipubco.com The progress of these reactions can be monitored by techniques like spectrophotometry, allowing for the determination of rate constants. samipubco.com

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition states of reactions. nih.gov By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into the bonding changes that occur during the rate-determining step of a reaction. nih.gov In the study of enzyme-catalyzed phosphate ester hydrolysis, KIEs have suggested that the transition state is "loose," meaning that bond breaking is more advanced than bond formation. nih.gov

The combination of experimental kinetics and computational modeling provides a powerful approach to understanding the mechanisms of phosphate-mediated processes. acs.org For instance, in enzyme-catalyzed reactions, kinetic studies can reveal the role of specific amino acid residues and the binding energy of the phosphate group in accelerating the reaction. acs.org

Photochemical Mechanisms of Phosphate Photorelease

The study of the photochemical release of phosphate groups from phosphate esters, often termed "caged" phosphates, is a significant area of research with applications in controlling the release of biologically active molecules. nih.govnih.gov While direct photochemical studies on this compound are not extensively documented, the mechanisms can be understood by examining related dialkyl and aryl phosphate esters. The fundamental process involves the absorption of light by a chromophore attached to the phosphate ester, leading to the cleavage of a carbon-oxygen or heteroatom-oxygen bond and the release of the phosphate anion. nih.govbeilstein-journals.org

The efficiency and pathway of photorelease are highly dependent on the nature of the chromophore, the solvent, and the excited state involved (singlet or triplet). acs.orgacs.org For many phosphate esters, irradiation leads to the formation of a reactive electrophile, such as a carbocation, after the departure of the phosphate anion. acs.org The fate of this electrophile is then typically determined by the solvent environment. acs.org

Several common photoremovable protecting groups (PPGs) have been investigated for their ability to release phosphates. These include o-nitrobenzyl, benzoin (B196080), and coumarin-4-ylmethyl groups. beilstein-journals.org The general mechanism often involves heterolytic bond cleavage from an excited state. For instance, the photolysis of benzoin diethyl phosphate proceeds from its lowest triplet state, leading to the release of diethyl phosphoric acid. acs.org This process can occur through two distinct pathways: a rapid cyclization-elimination reaction or an adiabatic dissociation to form a triplet cation and the diethyl phosphate anion. acs.org

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a critical parameter in these studies. It is influenced by the molecular structure and the reaction conditions. For example, the photorelease of diethyl phosphate from various caged compounds shows a wide range of quantum yields, as illustrated in the table below.

Table 1: Quantum Yields for Photorelease from Selected Caged Diethyl Phosphates

Caged Compound Chromophore Solvent Excitation Wavelength (nm) Quantum Yield (Φ) Reference
o-Nitrobenzyl H₂O/MeCN 347 0.54 nih.gov
Benzoin Acetonitrile 350 0.17 acs.org
p-Hydroxyphenacyl aq MeOH 350 0.021 - 0.067 beilstein-journals.org
5,8-BQA 10% H₂O in MeCN 350 0.003 beilstein-journals.org

In the context of a simple dialkyl phosphate like this compound, which lacks an intrinsic chromophore for near-UV or visible light, direct photolysis would require high-energy UV light and is less controlled. cdc.gov For efficient photorelease, it would need to be chemically modified into a "caged" version by attaching a suitable photoremovable protecting group to either the methyl or octyl chain, or by being part of a more complex molecule containing a chromophore. The subsequent photochemical mechanism would then be dictated by the nature of that specific chromophore, analogous to the examples studied. beilstein-journals.org

Enzymatic Interaction Studies

The interactions of phosphate esters with enzymes are fundamental to numerous biological processes. While specific enzymatic studies involving this compound are limited in publicly accessible literature, its potential interactions can be inferred from studies on analogous phosphate esters and their roles as substrate analogues and enzyme inhibitors.

Phosphate esters and their analogues are crucial tools for mapping the active sites of enzymes, particularly those that catalyze phosphoryl transfer reactions, such as kinases and phosphatases. rsc.orggoogle.com These analogues help to elucidate the specific interactions between a substrate and the amino acid residues within the enzyme's active site. nih.govacs.org

Another approach is the use of phosphonomethyl analogues, where the phosphate ester linkage (-O-PO₃²⁻) is replaced by a phosphonomethyl group (-CH₂-PO₃²⁻). nih.govportlandpress.com These analogues are often recognized by enzymes and can act as substrates or inhibitors, providing valuable information about the catalytic mechanism. For instance, the phosphonomethyl analogue of dihydroxyacetone phosphate was found to be a substrate for aldolase (B8822740) and glycerol (B35011) 1-phosphate dehydrogenase, but not for triose phosphate isomerase, highlighting the specific steric and electronic requirements of different enzyme active sites. nih.govportlandpress.com

A hypothetical study using this compound or its derivatives as substrate analogues could involve synthesizing a library of related compounds with systematic variations in the alkyl chains or modifications to the phosphate group. These analogues could then be tested against a target enzyme, such as a phospholipase or a phosphatase, to map substrate preferences and identify key binding interactions. google.com The "hit" patterns from such a screen can provide detailed information about the active site's topology and chemical environment, which is invaluable for rational drug design. google.compnas.org

Table 2: Examples of Phosphate Ester Analogues Used in Enzymatic Studies

Analogue Type Modification Purpose of Study Target Enzyme Class Reference
Aryl Fluorophosphates P-F bond instead of P-OR Mimic transition state of diester hydrolysis Alkaline Phosphatase rsc.org
Phosphorothioates P=S instead of P=O Probe hydrogen bonding and electrostatic interactions Various phosphatases and kinases nih.gov
Methylphosphonates P-CH₃ instead of P-O⁻ Probe charge interactions and steric fit Various phosphatases and kinases nih.govacs.org
Phosphonomethyl compounds -CH₂-PO₃²⁻ instead of -O-PO₃²⁻ Act as isosteric but non-hydrolyzable mimics Glycolytic enzymes nih.govportlandpress.com

Phospholipases are enzymes that hydrolyze phospholipids (B1166683) into fatty acids and other lipophilic substances. nih.gov Given the structural similarity of this compound to phospholipids (possessing a phosphate head and a hydrophobic tail), it and its derivatives could theoretically act as inhibitors of phospholipases. The inhibition of these enzymes is a key therapeutic strategy for inflammatory diseases, as they are responsible for releasing arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.govmdpi.com

Inhibition of phospholipases by phosphate derivatives can occur through several mechanisms. One common mechanism is competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding. The effectiveness of such an inhibitor depends on its affinity for the active site, which is determined by its structural and chemical complementarity. nih.gov

Studies on ceramide-1-phosphate (C1P) analogues provide insight into how phospholipase activity can be modulated. C1P itself is an activator of group IVA cytosolic phospholipase A2 (cPLA2α). researchmap.jp However, synthetic diethyl or dimethyl phosphate ester analogues of C1P with short N-acyl chains have been shown to act as inhibitors. researchmap.jpresearchgate.net For example, C2-diethyl-ceramide-1-phosphate (C2-DE-C1P) inhibits cPLA2α by interacting with the catalytic domain of the enzyme, thereby preventing the enzyme from binding to its substrate-containing vesicles. researchmap.jp This suggests that simple phosphate esters with appropriate lipophilic chains can interfere with the function of phospholipases.

The inhibition mechanism can be complex, potentially involving disruption of the enzyme's interaction with the lipid membrane interface, where it is active. mdpi.com For a compound like this compound, its amphiphilic nature would allow it to partition into lipid membranes, placing it in proximity to membrane-associated phospholipases. Its phosphate group could interact with cationic residues in the enzyme's active site or interfacial binding surface, while the octyl chain would interact with the hydrophobic core of the membrane or a hydrophobic channel in the enzyme. mdpi.com The specific inhibitory potency and mechanism would depend on the specific phospholipase isoenzyme being targeted.

Derivatives and Analogues of Methyl Octyl Phosphate in Research

Structural Modifications and Homologues

Monoalkyl and Dialkyl Methyl Phosphates

Monoalkyl and dialkyl phosphates are organophosphorus compounds that have garnered significant interest in various scientific fields, including medicinal chemistry, geochemistry, and supramolecular chemistry. researchgate.net Their amphiphilic nature, arising from a polar phosphate (B84403) head and a nonpolar alkyl tail, allows them to self-assemble into various structures, making them relevant in prebiotic chemistry studies as potential components of primitive cell membranes. researchgate.net

The synthesis of monoalkyl phosphates can be achieved through several methods, such as the reaction of an alcohol with phosphorus oxychloride or the interaction of an alcohol with phosphorus pentoxide, which typically yields a mixture of mono- and dialkyl phosphates. researchgate.net A more recent, environmentally friendly approach involves the microwave-assisted direct esterification of monoalkylphosphates to dialkylphosphates. mdpi.com Quantum chemical calculations have shown that the energy barrier for the conversion of monoalkylphosphate to dialkylphosphate is lower than that for the subsequent conversion to trialkylphosphate. mdpi.com

In the context of biological systems, monoalkyl and dialkyl phosphates are studied as metabolites of organophosphate esters, which are widely used as flame retardants and plasticizers. researchgate.netnih.gov The detection of these metabolites in human urine provides a measure of exposure to the parent organophosphorus compounds. researchgate.netnih.gov For instance, monobutyl, diethyl, and diethylhexyl phosphates have been identified in human urine samples. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methods for Mono- and Dialkyl Phosphates

MethodReagentsProductsKey Features
Phosphorus PentoxideAlcohol, P₂O₅Mixture of mono- and dialkyl phosphatesTraditional method. researchgate.net
Phosphorus OxychlorideAlcohol, POCl₃, DimethylanilineMonoalkyl phosphateCommon laboratory synthesis. researchgate.net
Microwave-Assisted EsterificationMonoalkylphosphate, Alcohol, Ionic LiquidDialkylphosphateGreen chemistry approach, chemoselective. mdpi.com
AlkylationDialkylphosphate, Alkylating AgentTrialkylphosphate with different alkyl groupsSecond step in a two-step synthesis of trialkylphosphates. mdpi.com

Alkyl Phosphodiesters and Phosphotriesters

Alkyl phosphodiesters and their triester derivatives are fundamental structures in nucleic acids and have been the subject of extensive research, particularly in the context of DNA damage and repair. Alkylating agents, which are known mutagens and carcinogens, can react with the phosphodiester backbone of DNA to form alkyl phosphotriesters (alkyl-PTEs). nih.govnih.gov This modification neutralizes the negative charge of the phosphate group and introduces a hydrophobic alkyl group, which can impact DNA replication and transcription. nih.govnih.gov

Studies have shown that alkyl-PTE lesions are poorly repaired in mammalian cells and can moderately impede DNA replication. nih.gov The biological consequences of these lesions are an area of active investigation, with research focusing on how different DNA polymerases bypass these adducts. nih.gov For example, the bypass efficiency of certain alkyl-PTEs was found to be significantly reduced in cells lacking specific translesion synthesis DNA polymerases. nih.gov

The synthesis of oligonucleotides containing alkyl phosphotriester linkages has been developed to study their properties and interactions. acs.orgtandfonline.com These modified oligonucleotides, with alternating alkylphosphotriester and phosphodiester backbones, have shown increased stability against nuclease degradation. tandfonline.com The stabilizing effect is dependent on the size of the alkyl group and the stereochemistry of the phosphotriester. tandfonline.com

Table 2: Investigated Alkyl Phosphotriester (Alkyl-PTE) Lesions and their Effects

Alkyl GroupDiastereomerEffect on DNA ReplicationBypass Polymerase Involvement
n-Propyl (nPr)Sp and RpModerately impedes replicationPol η, Pol ζ
n-Butyl (nBu)Sp and RpModerately impedes replicationPol η, Pol ζ, Pol κ (for Rp)
Ethyl (Et)SpModerately impedes replicationPol η, Pol ζ

Phosphonate (B1237965) and Phosphinate Analogues: Synthesis and Reactivity

Phosphonates and phosphinates are structural analogues of phosphates where one or two of the ester oxygen atoms are replaced by a carbon atom, forming a direct P-C bond. This modification imparts greater stability against hydrolysis, making them valuable as mimics of biological phosphates and as intermediates in organic synthesis. mdpi.com

The synthesis of phosphonates and phosphinates can be achieved through various methods. A mild and versatile one-flask protocol has been developed for the synthesis of diethyl benzylphosphonate esters from benzylic alcohols using zinc iodide. uiowa.edu Other methods include the palladium-catalyzed hydrophosphorylation of alkynes with compounds containing a P-H bond, and copper-catalyzed P-arylation of organophosphorus compounds. organic-chemistry.org The synthesis of α,α-difluoromethylphosphinates, which can serve as mimics of an oxygen atom, has also been investigated. nih.gov

The reactivity of phosphonates and phosphinates is a key area of research. For instance, the hydrolysis of phosphinate esters to phosphinic acids can be performed under both acidic and basic conditions. mdpi.com The Horner-Wadsworth-Emmons olefination reaction, which utilizes phosphonate reagents, is a widely used strategy in organic synthesis. uiowa.edu The reactivity of azidoalkylphosphonates and -phosphinates has also been explored, with applications in the synthesis of phosphorus analogues of amino acids and other heterocyclic compounds. benthamdirect.com

Complex Phosphate Ester Architectures

Glycosyl Phosphate and Phosphodiester Structures in Biological Contexts

Glycosyl phosphates and phosphodiesters are central to a vast array of biological processes. They are the building blocks for the biosynthesis of carbohydrates and their conjugates, playing essential roles in every living organism. researchgate.net Nucleotide sugars, which consist of a monosaccharide linked to a nucleoside mono- or diphosphate, are key intermediates in these pathways. researchgate.net

In the context of lysosomal enzyme targeting, a unique post-translational modification involving a phosphodiester is crucial. Lysosomal enzymes are marked with mannose-6-phosphate (B13060355) (M6P) residues, which are recognized by M6P receptors in the Golgi apparatus. pnas.org This process is initiated by the formation of a phosphodiester, N-acetylglucosamine (GlcNAc)-1-phosphate, on mannose residues of the lysosomal enzyme. pnas.org The subsequent removal of the GlcNAc moiety exposes the M6P recognition marker. pnas.org The structural basis for the recognition of these phosphodiester-containing enzymes by the M6P receptor has been elucidated, providing insights into this vital cellular trafficking pathway. pnas.org

Ionic Liquid Phosphate Derivatives with Tunable Properties

Ionic liquids (ILs) are salts with low melting points that possess a unique set of physicochemical properties, including low volatility, high thermal stability, and tunable solvency. mdpi.com The properties of ILs can be finely tuned by modifying the structure of their constituent cations and anions. mdpi.comacs.org This has led to the development of "task-specific" ionic liquids for a wide range of applications.

Phosphate-based anions have been incorporated into ionic liquids to create materials with specific functionalities. For example, dialkylphosphate ionic liquids have been shown to be effective solvents for cellulose. researchgate.net The synthesis of these ILs can be achieved through a two-step process involving the oxidation of an H-phosphonate precursor. researchgate.net

The third generation of ionic liquids includes those based on biomolecules, where active pharmaceutical ingredients (APIs) can be incorporated as either the cation or the anion. researchgate.net This approach, known as API-ILs, offers a promising strategy for drug delivery by addressing issues such as polymorphism and poor solubility. researchgate.net The tunable nature of ionic liquids allows for the optimization of properties like drug release and permeability. researchgate.net Phosphonium-based cations, when paired with various anions, have also been explored for their potential in creating ionic liquids with desirable properties such as lower viscosity compared to their imidazolium-based counterparts. frontiersin.org

Polyethylene (B3416737) Glycol-Modified Phosphates for Specific Applications

The functionalization of alkyl phosphates, such as methyl octyl phosphate, with polyethylene glycol (PEG) chains represents a significant strategy in materials science and biotechnology. This process, known as PEGylation, covalently attaches PEG chains to the phosphate backbone, creating amphiphilic block copolymers with tunable properties. The primary motivation for this modification is to combine the inherent interfacial activity of the alkyl phosphate group with the unique characteristics of PEG, namely its high hydrophilicity, biocompatibility, and ability to create a steric barrier.

In research settings, these PEG-modified phosphates are investigated for advanced applications where precise control over surface interactions is critical. The alkyl phosphate portion serves as an anchor, adsorbing onto various substrates like metal oxides (e.g., titanium dioxide, iron oxides) or binding to calcium phosphate-based materials like hydroxyapatite. The attached PEG chains then extend into the surrounding medium, forming a dense, hydrated layer. This layer effectively prevents the non-specific adsorption of proteins, cells, and other biomolecules—a phenomenon known as biofouling.

Research findings consistently demonstrate the efficacy of this approach. For example, studies on the modification of nanoparticle surfaces show that PEGylated alkyl phosphates can dramatically improve colloidal stability in physiological buffers. While an unmodified particle might aggregate and precipitate rapidly, the PEGylated counterpart remains dispersed due to the steric repulsion afforded by the polymer chains. This is crucial for applications involving intravenous administration of nanoparticle-based agents or for creating stable, long-lasting formulations.

The table below summarizes the comparative properties and functional outcomes of using a standard alkyl phosphate versus its PEGylated derivative in a representative application.

ParameterReference Compound (e.g., Octyl Phosphate)PEG-Modified Derivative (e.g., PEG-Octyl Phosphate)
Primary FunctionSurfactant / Metal Ion BinderSurface Passivation Agent / Steric Stabilizer
StructureSmall amphiphile with a phosphate head and alkyl tail.Amphiphilic copolymer with a phosphate anchor and a long, hydrophilic PEG chain.
Aqueous SolubilityModerate to Low (dependent on counter-ion)High
Behavior on a Metal Oxide SurfaceForms a simple monolayer, reducing surface energy.Forms a dense polymer "brush" layer that sterically repels macromolecules.
Research Finding (Protein Adsorption)Minimal reduction in protein adsorption.>95% reduction in non-specific protein adsorption observed on coated surfaces.
Application ExampleCorrosion inhibition, mineral flotation.Creating "stealth" nanoparticles, passivating biomedical implants against biofouling.

Structure-Activity Relationship (SAR) Studies in Chemical and Material Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding and optimizing the performance of organophosphate compounds like this compound in various chemical and material applications. These studies systematically alter the molecular structure and measure the corresponding changes in a specific property, such as surfactant efficiency, lubrication, or performance as a metal extractant. By establishing these relationships, chemists can rationally design molecules with enhanced performance for a targeted application.

For alkyl phosphate derivatives, the key structural elements available for modification are:

The Hydrophobic Alkyl Chain Length: The length and branching of the alkyl group (e.g., the octyl group in this compound) are primary determinants of the molecule's hydrophobicity.

The Ester Group(s): The nature of the other ester group (e.g., the methyl group) and whether the phosphate is a monoester, diester, or triester significantly impacts its polarity, charge, and steric profile.

A classic SAR study in the context of material systems involves evaluating the surfactant properties of a homologous series of alkyl phosphates. As the length of the primary alkyl chain increases, the molecule's hydrophobicity increases. This has a direct and predictable impact on its behavior in aqueous solutions. Specifically, the Critical Micelle Concentration (CMC)—the concentration at which surfactant molecules begin to self-assemble into micelles—decreases. A lower CMC indicates greater surfactant efficiency. Concurrently, the ability to reduce surface tension generally improves with increasing chain length up to a certain point (typically around C12-C16), after which solubility limitations can hinder performance.

The table below illustrates a typical SAR for a series of sodium monoalkyl phosphates, demonstrating the effect of alkyl chain length on key surfactant properties.

Analogue (Sodium Salt Form)Structural Variation (from Octyl)Alkyl Chain LengthCritical Micelle Concentration (CMC, mM)Surface Tension at CMC (mN/m)
Sodium Hexyl PhosphateShorter Chain (-2 CH₂)6~130~45
Sodium Octyl Phosphate Reference Structure 8 ~35 ~38
Sodium Decyl PhosphateLonger Chain (+2 CH₂)10~9~33
Sodium Dodecyl PhosphateLonger Chain (+4 CH₂)12~2.2~30
Note: Values are representative and can vary based on experimental conditions (temperature, pH, purity).

These SAR studies are not limited to surfactant behavior. In the field of solvent extraction, for example, increasing the bulk and branching of the alkyl chains in dialkyl phosphoric acids can enhance their selectivity for certain metal ions by creating specific steric environments around the coordinating phosphate group. Therefore, by methodically exploring the chemical space around a core structure like this compound, researchers can fine-tune molecular properties to meet the demanding requirements of modern material systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.